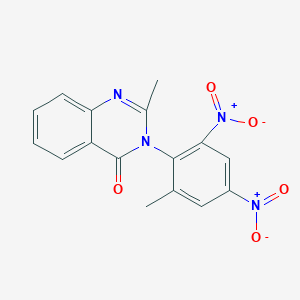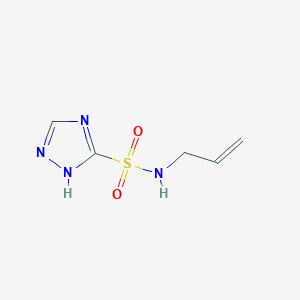![molecular formula C27H38N2O4S2 B4291315 2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE](/img/structure/B4291315.png)
2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE
Overview
Description
Bis[2-(tert-butylthio)ethyl] (methylenedi-4,1-phenylene)biscarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of two tert-butylthioethyl groups and a methylenedi-4,1-phenylene biscarbamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE typically involves the reaction of methylenedi-4,1-phenylene diisocyanate with 2-(tert-butylthio)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The tert-butylthio groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the carbamate groups.
Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified carbamate derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(TERT-BUTYLSULFANYL)ETHYL N-(4-{[4-({[2-(TERT-BUTYLSULFANYL)ETHOXY]CARBONYL}AMINO)PHENYL]METHYL}PHENYL)CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include the disruption of metabolic processes or signaling pathways, depending on the specific application.
Comparison with Similar Compounds
- Bis(2-naphthyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
Comparison:
- Bis(2-naphthyl) N,N’-(4-methyl-1,3-phenylene)biscarbamate: Similar in structure but with naphthyl groups instead of tert-butylthio groups. This compound may have different reactivity and applications.
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: Contains thiourea groups and is used in different contexts, such as peptide synthesis. It differs in its functional groups and specific applications.
Uniqueness: Bis[2-(tert-butylthio)ethyl] (methylenedi-4,1-phenylene)biscarbamate is unique due to the presence of tert-butylthio groups, which impart specific chemical properties and reactivity. This makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-tert-butylsulfanylethyl N-[4-[[4-(2-tert-butylsulfanylethoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4S2/c1-26(2,3)34-17-15-32-24(30)28-22-11-7-20(8-12-22)19-21-9-13-23(14-10-21)29-25(31)33-16-18-35-27(4,5)6/h7-14H,15-19H2,1-6H3,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXGHZRGBVHRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCSC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4291233.png)
![1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE](/img/structure/B4291235.png)

![4-hydroxy-3-[6-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)hexyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4291249.png)
![4-HYDROXY-3-(6-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}HEXYL)-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE](/img/structure/B4291257.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B4291266.png)
![(7E)-7-(4-bromobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one](/img/structure/B4291276.png)
![6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B4291279.png)

![ETHYL 1-(4-NITRO-2-{[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}PHENYL)-4-PIPERIDINECARBOXYLATE](/img/structure/B4291317.png)
![ethyl 3-amino-4-(methoxymethyl)-6-methyl-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4291321.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,5-dimethyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4291325.png)
![ETHYL 2-[(4-NITRO-1H-PYRAZOL-5-YL)FORMAMIDO]ACETATE](/img/structure/B4291326.png)
![1,2-DICYANO-5-HYDROXY-4-METHYL-7-OXO-3-PHENYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE](/img/structure/B4291342.png)
